

Reaction of cyclohexanone with TMSCN and methanol

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Compound of Interest

Compound Name: *1-Methoxycyclohexane-1-carbonitrile*

CAS No.: 83268-57-9

Cat. No.: B2843676

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Application Note: High-Efficiency Synthesis of 1-Hydroxycyclohexanecarbonitrile via TMSCN in Methanol

Executive Summary

This application note details the protocol for the cyanosilylation of cyclohexanone using Trimethylsilyl Cyanide (TMSCN) in Methanol (MeOH). Unlike standard protocols utilizing aprotic solvents (e.g., DCM, THF) which isolate the silyl ether, the use of methanol as a protic solvent facilitates the in-situ formation of the free cyanohydrin, 1-hydroxycyclohexanecarbonitrile. This transformation is critical in the synthesis of

-hydroxy acids and

-amino alcohols, serving as a key intermediate for pharmaceutical compounds such as Gabapentin and Tramadol.

Key Advantages:

- **Safety:** TMSCN serves as a safer, easier-to-handle surrogate for anhydrous HCN gas.
- **Efficiency:** Methanol promotes the reaction via hydrogen-bond activation and facilitates in-situ desilylation, often bypassing the need for a separate deprotection step.
- **Atom Economy:** High conversion rates with minimal byproduct formation under catalytic conditions.

Scientific Foundation & Mechanism

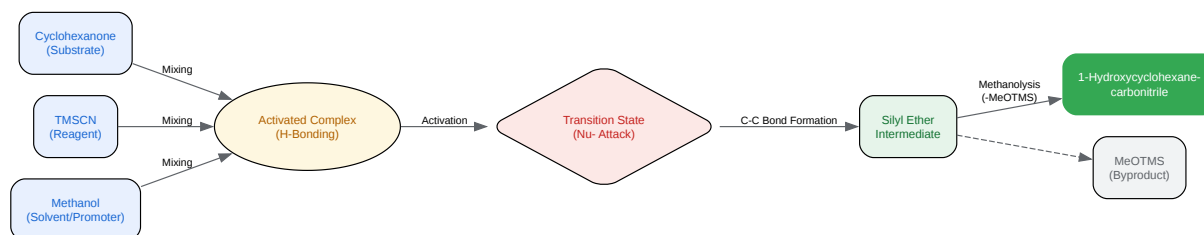
The Role of Methanol

In aprotic solvents, the reaction of cyclohexanone with TMSCN yields the O-trimethylsilyl ether. However, the introduction of methanol fundamentally alters the pathway. Methanol acts as a proton source and a nucleophilic promoter.

- **Activation:** Methanol coordinates with the carbonyl oxygen, increasing electrophilicity.
- **Solvolysis:** The labile Si–O bond in the intermediate silyl ether is susceptible to methanolysis, driving the equilibrium toward the free cyanohydrin and methoxytrimethylsilane (MeOTMS).

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the cyanide species on the carbonyl carbon. [1] While TMSCN is the reagent, the presence of methanol (and potentially a catalyst like Iodine or a Lewis base) establishes an equilibrium involving trace HCN, which is the active cyanating species, or activates the silicon center.



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Figure 1: Mechanistic pathway of cyclohexanone cyanosilylation in methanol. The solvent facilitates the final deprotection step to yield the free cyanohydrin.

Safety Protocol (Critical)

WARNING: CYANIDE HAZARD Although TMSCN is safer than HCN gas, it hydrolyzes rapidly in the presence of moisture or protic solvents (like Methanol) to release Hydrogen Cyanide (HCN), a fatal asphyxiant.

- **Engineering Controls:** All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
- **PPE:** Double nitrile gloves, lab coat, and chemical splash goggles.
- **Emergency:** Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible.
- **Waste:** All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

Experimental Protocol

Objective: Synthesis of 1-hydroxycyclohexanecarbonitrile (50 mmol scale). Catalyst: Iodine (

) is selected for this protocol due to its high efficiency, low cost, and compatibility with methanol [1].

Reagents & Materials

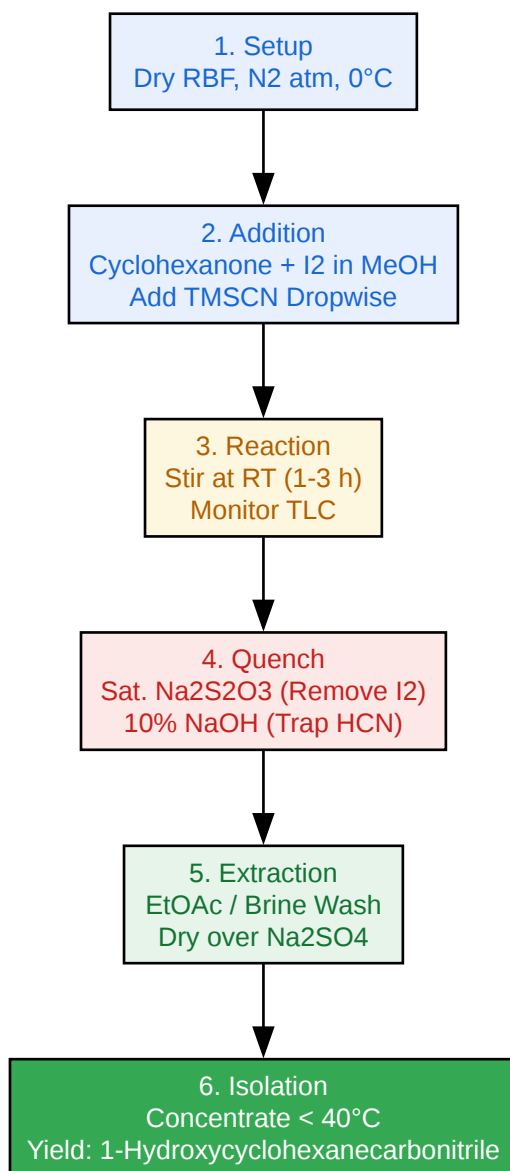
Reagent	MW (g/mol)	Equiv.[2][3]	Amount	Role
Cyclohexanone	98.15	1.0	4.91 g (5.17 mL)	Substrate
TMSCN	99.21	1.2	5.95 g (7.50 mL)	Cyanating Agent
Methanol (Dry)	32.04	Solvent	25 mL (0.5 M)	Solvent/Promoter
Iodine ()	253.81	0.01 (1 mol%)	127 mg	Catalyst
Sodium Thiosulfate	158.11	-	Sat. Soln.	Quench ()

Step-by-Step Methodology

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen () or Argon.
- Solvent & Catalyst: Add Iodine (127 mg) and Methanol (25 mL) to the flask. Stir until the iodine is fully dissolved (solution turns dark brown).
- Substrate Addition: Add Cyclohexanone (4.91 g) via syringe. Stir for 5 minutes to ensure homogeneity.
- Reagent Addition (Exothermic):
 - Cool the reaction mixture to 0°C using an ice bath.
 - Add TMSCN (5.95 g) dropwise via syringe over 10–15 minutes.
 - Note: Control the addition rate to prevent excessive HCN evolution or temperature spikes.

- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C).
 - Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot () should disappear, and a new polar spot (cyanohydrin) or less polar spot (silyl ether, if not fully desilylated) will appear.
 - Time: Typically 1–3 hours.
- Quenching & Workup:
 - CRITICAL: Add 10 mL of saturated Sodium Thiosulfate () to quench the iodine (color changes from brown to clear).
 - Dilute with 50 mL Ethyl Acetate (EtOAc) and 20 mL water.
 - Separate the organic layer.
 - Extract the aqueous layer 2x with EtOAc (20 mL).
 - Cyanide Destruction: Wash the combined organic layers with 20 mL of 10% NaOH (to ensure any residual HCN is trapped as NaCN) followed by Brine. Treat all aqueous washes with bleach immediately.
- Isolation: Dry the organic phase over anhydrous , filter, and concentrate under reduced pressure (Rotovap).
 - Note: Do not heat the water bath above 40°C to avoid decomposition of the cyanohydrin.

Workflow Visualization



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Figure 2: Operational workflow for the iodine-catalyzed synthesis of cyclohexanone cyanohydrin.

Results & Data Analysis

Expected Yields

Condition	Catalyst	Solvent	Time	Isolated Yield
Optimized	(1 mol%)	MeOH	2 h	92 - 96%
Control	None	MeOH	12 h	65 - 75%
Alternative	(1 mol%)	MeOH	1.5 h	90 - 95%

Characterization (NMR)

The product, 1-hydroxycyclohexanecarbonitrile, is a colorless oil or low-melting solid.

- NMR (400 MHz,):
 - 3.20 (s, 1H, -OH) – Broad singlet, disappears with shake.
 - 2.10 – 1.95 (m, 2H, Cyclohexyl)
 - 1.80 – 1.50 (m, 7H, Cyclohexyl)
 - 1.30 – 1.20 (m, 1H, Cyclohexyl)
- NMR (100 MHz,):
 - 122.5 (-CN)
 - 69.8 (Quaternary C-OH)
 - 36.5, 24.8, 22.6 (Cyclohexyl carbons)
- IR Spectroscopy:
 - Broad peak at 3400–3300 (O-H stretch).

- Weak peak at 2230

(C

N stretch).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete desilylation	Increase reaction time or add a drop of dilute HCl during workup to force hydrolysis of the silyl ether.
Dark Product	Residual Iodine	Ensure thorough washing with Sodium Thiosulfate until the organic layer is colorless.
Silyl Ether Persists	Anhydrous conditions too strict	If the O-TMS product is observed (NMR 0.2 ppm), stir the crude oil in MeOH/HCl (catalytic) for 15 mins.
Safety Alarm	HCN Leak	Stop immediately. Ensure the scrubber/trap is active. Check pH of waste (must be >10).

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